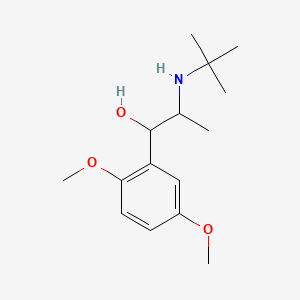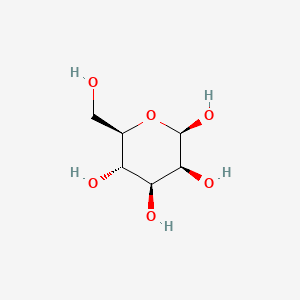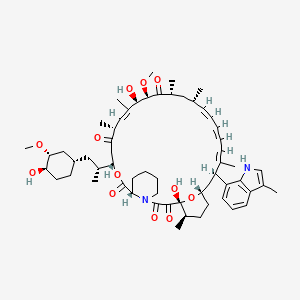![molecular formula C27H37F3N8O7 B10847471 c[RGDf-(R)-alpha-TfmV]](/img/structure/B10847471.png)
c[RGDf-(R)-alpha-TfmV]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C[RGDf-®-alpha-TfmV] is a cyclic peptide that contains the arginine-glycine-aspartic acid (RGD) motif, which is known for its high affinity to integrin receptors, particularly alphaVbeta3 integrin. This compound is a derivative of the well-known cyclic peptide Cilengitide, which has been extensively studied for its potential in cancer therapy due to its ability to inhibit angiogenesis and metastasis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C[RGDf-®-alpha-TfmV] typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the assembly of the linear peptide sequence on a solid support, followed by cyclization to form the cyclic structure. The use of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is common in this synthesis. The cyclization step is crucial and is often optimized to prevent cyclodimerization and other side reactions. The reaction conditions include the use of appropriate coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and bases like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of C[RGDf-®-alpha-TfmV] involves scaling up the SPPS process. Automated peptide synthesizers are employed to ensure high efficiency and reproducibility. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), and the purity is confirmed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
C[RGDf-®-alpha-TfmV] undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Disulfide bonds can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Functional groups on the peptide can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the peptide. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction leads to free thiols .
Scientific Research Applications
C[RGDf-®-alpha-TfmV] has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization techniques.
Biology: Investigated for its role in cell adhesion, migration, and signaling due to its interaction with integrin receptors.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in targeting tumor angiogenesis and metastasis.
Industry: Utilized in the development of targeted drug delivery systems and diagnostic imaging agents.
Mechanism of Action
The mechanism of action of C[RGDf-®-alpha-TfmV] involves its binding to integrin receptors, particularly alphaVbeta3 integrin. This interaction inhibits the integrin-mediated signaling pathways that are crucial for cell adhesion, migration, and survival. By blocking these pathways, the compound can effectively inhibit tumor growth and metastasis. The molecular targets include the extracellular matrix proteins and the intracellular signaling molecules involved in the integrin pathways .
Comparison with Similar Compounds
C[RGDf-®-alpha-TfmV] is similar to other cyclic RGD peptides such as Cilengitide (c[RGDfNMeV]) and c[RGDfK]. it is unique due to the presence of the trifluoromethyl group, which enhances its binding affinity and specificity to integrin receptors. This modification also improves its stability and bioavailability compared to other RGD peptides .
List of Similar Compounds
- Cilengitide (c[RGDfNMeV])
- c[RGDfK]
- c[RGDfV]
- c[RGDfE]
Properties
Molecular Formula |
C27H37F3N8O7 |
|---|---|
Molecular Weight |
642.6 g/mol |
IUPAC Name |
2-[(2S,5R,8R,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-propan-2-yl-8-(trifluoromethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |
InChI |
InChI=1S/C27H37F3N8O7/c1-14(2)26(27(28,29)30)24(45)37-16(9-6-10-33-25(31)32)21(42)34-13-19(39)35-18(12-20(40)41)22(43)36-17(23(44)38-26)11-15-7-4-3-5-8-15/h3-5,7-8,14,16-18H,6,9-13H2,1-2H3,(H,34,42)(H,35,39)(H,36,43)(H,37,45)(H,38,44)(H,40,41)(H4,31,32,33)/t16-,17+,18-,26+/m0/s1 |
InChI Key |
VYIBTYZRYKIMKX-ORVYPBFBSA-N |
Isomeric SMILES |
CC(C)[C@@]1(C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N)C(F)(F)F |
Canonical SMILES |
CC(C)C1(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-[(1R,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine](/img/structure/B10847396.png)
![c[L-Phe-D-pro-L-Tyr-D-trp]](/img/structure/B10847402.png)
![c[Nle-Glu-D-Phe-Arg-Trp-Glu]-NH2](/img/structure/B10847407.png)
![c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2](/img/structure/B10847408.png)
![c[Nle-His-D-Phe-Arg-Trp-Glu]-NH2](/img/structure/B10847416.png)
![c[Nle-Gln-D-Phe-Arg-Trp-Glu]-NH2](/img/structure/B10847423.png)
![c[Nle-Nle-D-Phe-Arg-Trp-Glu]-NH2](/img/structure/B10847430.png)
![c[Nle-Glu-D-Nal(2')-Arg-Trp-Glu]-NH2](/img/structure/B10847437.png)
![c[Nle-His-D-Nal(2')-Arg-Trp-Glu]-NH2](/img/structure/B10847452.png)

![c[RGDf-(S,R)-alpha-Dfm-F]](/img/structure/B10847464.png)
![c[YYAEGLEE]-NH2](/img/structure/B10847476.png)

